2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor . This reaction is known for its broad substrate scope and scalability, making it suitable for industrial production.
Chemical Reactions Analysis
2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by transition metal catalysts.
Radical Reactions: These reactions are significant for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity . This makes it a promising candidate for the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Trifluoromethyl imidazo[1,2-a]pyridine: Known for its broad substrate scope and potential bioactivity.
Imidazo[1,2-a]pyrimidine: This compound has significant applications in medicinal chemistry and drug development.
The uniqueness of this compound lies in its bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H6BrF3N2 |
---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
2-(bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H6BrF3N2/c10-4-7-5-15-2-1-6(9(11,12)13)3-8(15)14-7/h1-3,5H,4H2 |
InChI Key |
RDBVEIPWOTZNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(F)(F)F)CBr |
Origin of Product |
United States |
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